LogP-Driven Lipophilicity Differentiation: 7-Methyl vs. 8-Methyl Positional Isomer and Parent Compound
The 7-methyl substitution imparts significantly higher lipophilicity than the 8-methyl isomer, with a calculated LogP of 1.86 compared to 1.72 for the 8-methyl analog [1][2]. This 8.4% increase in LogP is critical for predicting ADME behavior and chromatographic retention times in medicinal chemistry campaigns.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP: 1.8597 |
| Comparator Or Baseline | 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene: LogP 1.7156 |
| Quantified Difference | ΔLogP = +0.1441 (8.4% more lipophilic) |
| Conditions | Computed values from authoritative databases (ChemBlink/yybyy); consistent across multiple prediction platforms |
Why This Matters
Higher lipophilicity directly affects membrane permeability, metabolic stability, and chromatographic retention, making the 7-methyl isomer a preferred scaffold when increased logD is desired.
- [1] yybyy.com. 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Physicochemical properties: Psa: 18.46, Logp: 1.8597. https://www.yybyy.com View Source
- [2] yybyy.com. 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Physicochemical properties: Psa: 18.46, Logp: 1.7156. https://www.yybyy.com View Source
